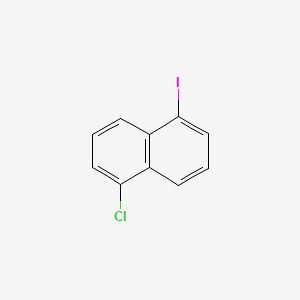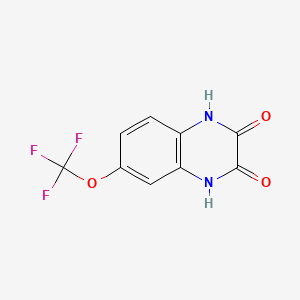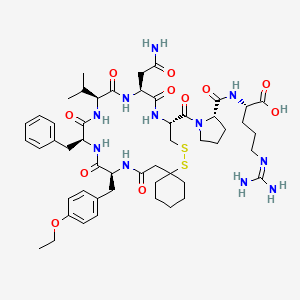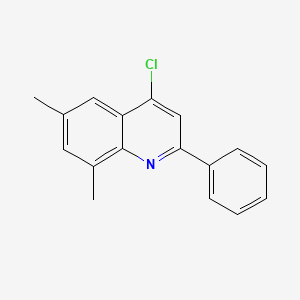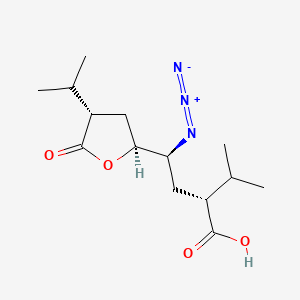
2-Furanbutanal, gamma-azidotetrahydro-alpha,4-bis(1-Methylethyl)-5-oxo-, (alphaS, gammaS,2S,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanbutanal, gamma-azidotetrahydro-alpha,4-bis(1-Methylethyl)-5-oxo-, (alphaS, gammaS,2S,4S)- is a complex organic compound characterized by its unique structural features, including a furan ring, azido group, and multiple stereocenters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanbutanal, gamma-azidotetrahydro-alpha,4-bis(1-Methylethyl)-5-oxo-, (alphaS, gammaS,2S,4S)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting from a suitable precursor, such as a butanal derivative, the furan ring can be constructed through cyclization reactions.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, often using sodium azide under mild conditions.
Stereoselective Reactions: The stereocenters are introduced through stereoselective synthesis, which may involve chiral catalysts or reagents to ensure the correct configuration.
Final Functionalization:
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing chromatography and crystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the aldehyde group, forming various oxidized products.
Reduction: Reduction reactions can target the azido group, converting it to an amine.
Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst for reduction.
Substitution Reagents: Sodium azide for introducing the azido group.
Major Products
Oxidized Derivatives: Including carboxylic acids or ketones.
Reduced Amines: Resulting from the reduction of the azido group.
Substituted Compounds: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: As a ligand or catalyst in various organic reactions.
Biology
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.
Drug Development: Potential use as a scaffold for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Materials Science: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Furanbutanal, gamma-azidotetrahydro-alpha,4-bis(1-Methylethyl)-5-oxo-, (alphaS, gammaS,2S,4S)- depends on its specific application. For instance:
Biological Activity: The azido group can participate in bioorthogonal reactions, targeting specific biomolecules.
Catalytic Activity: The furan ring and stereocenters may play a role in the compound’s ability to act as a catalyst or ligand in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Furanbutanal Derivatives: Compounds with similar furan ring structures.
Azido Compounds: Molecules containing azido groups, such as azidomethyl ketones.
Stereoisomers: Compounds with similar stereochemistry but different functional groups.
Uniqueness
Structural Complexity: The combination of a furan ring, azido group, and multiple stereocenters makes this compound unique.
Versatility: Its ability to participate in various chemical reactions and applications in multiple fields.
This framework should help you create a detailed article on the compound
Propiedades
IUPAC Name |
(2R,4S)-4-azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-7(2)9(13(18)19)5-11(16-17-15)12-6-10(8(3)4)14(20)21-12/h7-12H,5-6H2,1-4H3,(H,18,19)/t9-,10+,11+,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAKHRBLANMPFO-RHYQMDGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(OC1=O)C(CC(C(C)C)C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@H](C(C)C)C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
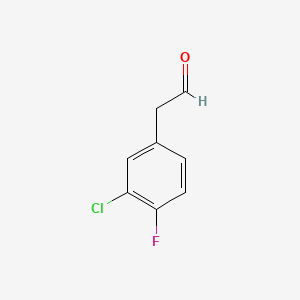
![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)
![Acetamide,N-[4-(fluoromethoxy)phenyl]-](/img/structure/B599437.png)

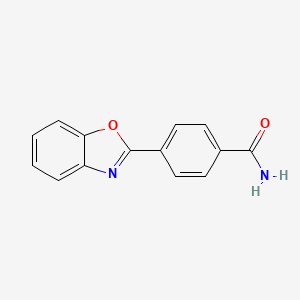
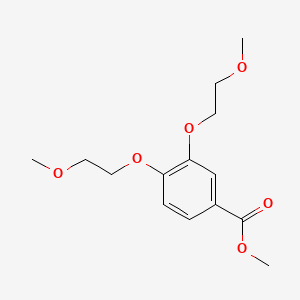
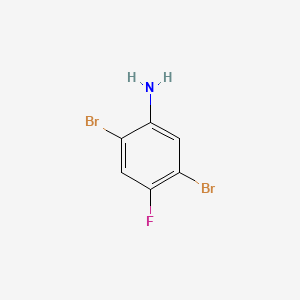
![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)
